molecular formula C8H8N2O B1312225 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 737003-45-1

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Cat. No.: B1312225
CAS No.: 737003-45-1
M. Wt: 148.16 g/mol
InChI Key: KZIKASUARYIORO-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This compound is part of a class of chemicals known as pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring system. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . This compound also interacts with other proteins and biomolecules involved in cell proliferation, migration, and apoptosis .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits cell proliferation and induces apoptosis . Additionally, it affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. By binding to the receptor’s active site, it inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its ability to interact with target biomolecules and exert its effects .

Preparation Methods

. Common synthetic routes include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for various applications.

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-3-2-6-4-7(11)5-9-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIKASUARYIORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460785
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737003-45-1
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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